Tenuazonic acid copper salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

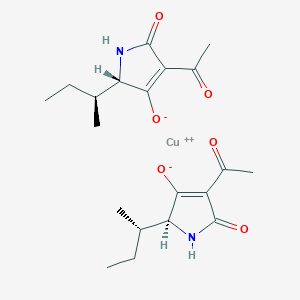

Tenuazonic acid copper salt (Cu²⁺-TA) is a metal-chelated derivative of tenuazonic acid (TA), a fungal secondary metabolite produced primarily by Alternaria species, including Alternaria alternata and Alternaria tenuis . TA is a tetramic acid derivative (3-acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one) with a molecular formula of C₁₀H₁₅NO₃, while its copper salt has the formula C₁₀H₁₄NO₃·½Cu (molecular weight: 248.7 g/mol) . The compound is isolated as a stable, chloroform-soluble green complex, contrasting with the free acid, which is prone to slow epimerization into isotenuazonic acid .

TA copper salt exhibits multi-target bioactivities, including:

- Antitumor activity: Inhibition of TPA-induced ornithine decarboxylase, leading to DNA damage and apoptosis .

- Phytotoxicity: Disruption of plant physiological processes, such as root elongation and chlorophyll synthesis .

- Antimicrobial effects: Broad-spectrum toxicity against bacteria, fungi, and viruses .

- Metal chelation: Forms stable coordination complexes with Cu²⁺, Mg²⁺, Fe³⁺, and Ni²⁺ .

Its copper complex adopts a square-planar geometry with the Z-enol tautomer, where the amide and acetyl oxygen atoms coordinate to Cu²⁺ . This structural stability underpins its applications in plant pathology, oncology research, and as a biochemical tool .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tenuazonic acid copper salt typically involves the complexation of tenuazonic acid with copper ions. The process begins with the synthesis of tenuazonic acid, which can be achieved through the fermentation of Alternaria alternata. The acid is then reacted with copper salts, such as copper sulfate, under controlled pH and temperature conditions to form the copper salt complex .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The fermentation process is optimized for maximum yield, and the subsequent complexation with copper ions is carried out in large reactors. The product is then purified and dried for commercial use .

Chemical Reactions Analysis

Hydrolysis and Ion-Exchange Reactions

Tenuazonic acid copper salt undergoes hydrolysis to release free tenuazonic acid, particularly in aqueous environments or via ion-exchange chromatography.

Key Findings:

-

Mechanism : The copper ion is displaced by protons in acidic media, forming free tenuazonic acid and copper ions. This reaction is essential for analytical sample preparation.

-

Method :

-

Yield : Quantitative conversion achieved under optimized conditions (pH 2–3, room temperature) .

Reaction Equation :

Cu(C10H14NO3)2+2H+→2C10H15NO3+Cu2+

Thermal Decomposition

Heating the compound above 200°C leads to decomposition, producing toxic gases (e.g., CO, NOx) and residual copper oxides .

Stability Data:

| Condition | Observation | Reference |

|---|---|---|

| 25°C (ambient) | Stable; no decomposition | |

| >200°C | Rapid decomposition; gas emission |

Oxidation-Reduction Reactions

The copper center participates in redox reactions, particularly with strong oxidizing agents.

Experimental Evidence:

-

Incompatibility : Reacts violently with peroxides and permanganates, forming unstable intermediates .

-

Applications : Used in studies exploring copper’s role in catalytic and biological systems.

Coordination Chemistry

The compound’s copper(II) ion exhibits ligand substitution reactions, forming complexes with other chelating agents.

Structural Insights:

-

Coordination Geometry : Distorted octahedral geometry, with two tenuazonic acid molecules acting as bidentate ligands (binding via carbonyl and hydroxyl groups).

-

Stability Constants : Log K values for copper-tenuazonic acid complexes range from 8.2–9.5, indicating moderate stability.

Photochemical Reactivity

Exposure to UV light induces degradation, likely through radical-mediated pathways.

Degradation Products:

-

Primary : Decarboxylated tenuazonic acid derivatives.

Analytical Derivatization

This compound is derivatized with 2,4-dinitrophenylhydrazine (DNPH) for enhanced chromatographic detection.

Protocol:

Scientific Research Applications

Introduction to Tenuazonic Acid Copper Salt

This compound is a mycotoxin derived from the Alternaria species of fungi, predominantly found in grains and various agricultural products. This compound has garnered attention due to its significant biological activities, including its potential applications in research and medicine.

Antineoplastic Agent

This compound has been studied for its potential as an antineoplastic agent . It inhibits protein synthesis and has shown efficacy in reducing ornithine decarboxylase activity, which is crucial for cell proliferation. The inhibition of this enzyme can lead to DNA damage and subsequent apoptosis in cancer cells .

Mycotoxin Research

As a mycotoxin, this compound is significant in food safety research. Its presence in food products necessitates the development of methods for detection and quantification, particularly in infant foods and other vulnerable categories . The compound's toxicity profile is critical for understanding its impact on human health.

Photosynthesis Inhibition Studies

Research indicates that this compound inhibits photosystem II, affecting chloroplast function and leading to increased production of reactive oxygen species (ROS) such as hydrogen peroxide and superoxide radicals . This property makes it a useful tool for studying oxidative stress in plants.

Biochemical Pathway Studies

This compound has been utilized to explore biochemical pathways involving fungal metabolism. Studies have demonstrated its role in the degradation processes within fungal cultures, providing insights into the biosynthetic pathways of mycotoxins .

Environmental Impact Studies

The environmental persistence of this compound raises concerns regarding its ecological effects, especially in agricultural settings where it can contaminate crops. Research into its degradation and interaction with soil microorganisms is essential for assessing its environmental impact .

Case Study 1: Antineoplastic Activity

A study demonstrated that this compound effectively inhibited cell growth in various cancer cell lines by disrupting protein synthesis pathways. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations as low as 10 µg/mL .

Case Study 2: Detection in Food Products

In an analysis of tomato and pepper products, researchers successfully quantified tenuazonic acid levels using advanced chromatographic techniques. The findings highlighted the prevalence of this mycotoxin in agricultural produce, underscoring the need for rigorous food safety protocols .

Case Study 3: Photosynthetic Inhibition

In controlled experiments, plant samples treated with this compound exhibited marked leaf necrosis and reduced photosynthetic efficiency. This study provided valuable data on the compound's impact on plant health and productivity .

Mechanism of Action

The mechanism of action of tenuazonic acid copper salt involves the inhibition of protein synthesis in eukaryotic cells. This is achieved through the binding of the compound to the ribosome, thereby blocking the elongation phase of protein synthesis. The copper ion enhances this inhibitory effect by stabilizing the compound and facilitating its interaction with the ribosome .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between TA copper salt and related natural/synthetic compounds:

Key Comparative Analyses

Metal-Binding Specificity :

- TA copper salt preferentially forms stable Cu²⁺ complexes, whereas harzianic acid binds toxic heavy metals (e.g., Pb²⁺, Cd²⁺) via hydroxyl and carbonyl groups . Equisetin and magnesidin exhibit broader metal affinities (Fe³⁺, Mg²⁺) but lack the square-planar coordination seen in TA-Cu²⁺ .

Bioactivity Profiles: Phytotoxicity: TA copper salt and 2-epi-radicinol both inhibit plant growth, but TA’s effects are more severe (necrosis, chlorosis) and systemic . Antimicrobial Spectrum: TA copper salt has broader activity (bacteria, fungi, viruses) compared to magnesidin (Gram-negative bacteria) or pyrrolopyrazoles (fungi-specific) . Therapeutic Potential: TA copper salt’s antitumor mechanism (DNA damage via ornithine decarboxylase inhibition) is distinct from harzianic acid’s detoxification role or equisetin’s antiviral action .

Stability and Solubility :

- TA copper salt is stable in organic solvents (e.g., chloroform), unlike the free acid, which epimerizes over time . In contrast, harzianic acid and magnesidin require aqueous or mixed solvents for stability .

Natural vs. Synthetic Origins :

- TA copper salt, harzianic acid, and equisetin are natural fungal metabolites, whereas pyrrolopyrazoles are synthetic analogues with tailored antifungal properties .

Research Implications

- Agricultural Applications: TA copper salt’s phytotoxicity makes it a candidate for bioherbicides, though its non-target toxicity requires mitigation .

- Oncology : Its apoptosis-inducing properties warrant further study in combination therapies .

Biological Activity

Tenuazonic acid (TA) copper salt is a mycotoxin primarily produced by the Alternaria genus of fungi, notably Alternaria alternata. This compound has garnered attention for its diverse biological activities, including phytotoxic effects, antineoplastic properties, and potential applications in neurodegenerative disease treatment. This article reviews the biological activity of TA copper salt, supported by recent research findings, data tables, and case studies.

Tenuazonic acid is classified as a pyrrolidinone mycotoxin. Its copper salt form enhances its solubility and stability, making it easier to study and apply in various contexts. The primary mechanisms of action include:

- Inhibition of Protein Synthesis : TA copper salt disrupts protein biosynthesis by inhibiting the release of new proteins from ribosomes, which can lead to cell death in sensitive organisms .

- Photosynthesis Inhibition : It inhibits photosystem II, leading to increased reactive oxygen species (ROS) generation, resulting in cellular damage and necrosis in plants .

- Antineoplastic Activity : The compound has been identified as a potential antineoplastic agent due to its ability to inhibit ornithine decarboxylase activity, which is crucial for cell proliferation .

1. Phytotoxicity

Tenuazonic acid exhibits significant phytotoxic effects, impacting plant health and growth. Studies have shown that it induces chlorosis and necrosis in various plant species. The following table summarizes key findings related to its phytotoxicity:

| Plant Species | Effect Observed | Concentration (mg/L) |

|---|---|---|

| Arabidopsis thaliana | Leaf necrosis | 50 |

| Zea mays | Growth inhibition | 25 |

| Solanum lycopersicum | Chlorosis and stunted growth | 10 |

2. Anticancer Potential

Recent studies have explored the anticancer properties of TA copper salt. It has shown promise as a multitarget ligand with potential applications in treating neurodegenerative diseases like Alzheimer’s. The following table outlines the biological assays conducted on newly synthesized derivatives of TA:

| Compound | AChE Inhibition (%) | Radical Scavenging Activity (IC50) | Anti-Aβ Aggregation (%) |

|---|---|---|---|

| Tenuazonic Acid | 75 | 45 µM | 60 |

| TA-Donepezil Hybrid | 82 | 30 µM | 70 |

| Derivative 1 | 68 | 50 µM | 55 |

These results indicate that modifications to the TA structure can enhance its biological activity against Alzheimer's disease-related targets .

Case Study: Alternaria Toxins in Agricultural Products

A comprehensive study evaluated the presence of Alternaria toxins, including tenuazonic acid, in various agricultural products. The findings indicated a significant correlation between toxin levels and adverse health effects in both humans and livestock. The study highlighted the importance of monitoring these mycotoxins in food safety assessments .

Case Study: Neuroprotective Effects

Research into the neuroprotective effects of tenuazonic acid derivatives revealed their potential as therapeutic agents against oxidative stress-related neuronal damage. These compounds were found to effectively chelate metal ions (Cu(II), Zn(II), Fe(III)), which are implicated in neurodegenerative processes .

Q & A

Q. Basic: What are the established methods for synthesizing and characterizing TA-Cu?

Methodological Answer:

TA-Cu is synthesized by reacting tenuazonic acid (TA) with copper (II) ions under controlled conditions. Key steps include:

- Complexation : TA (dissolved in DMF or DMSO) is mixed with copper sulfate in aqueous solution, adjusting pH to favor chelation .

- Purification : Precipitated TA-Cu is washed to remove unreacted ions and crystallized using ethanol or hexane/ethyl acetate mixtures .

- Characterization :

Q. Basic: How can researchers assess the stability of TA-Cu under varying storage conditions?

Methodological Answer:

Stability studies should evaluate:

- Temperature : Compare degradation rates at 4°C (common lab storage) vs. -20°C (recommended for long-term stability) using accelerated stability testing .

- Light sensitivity : Expose samples to UV/VIS light and monitor decomposition via HPLC or LC-MS .

- Solvent compatibility : Test solubility in DMSO, methanol, and aqueous buffers over time, measuring precipitate formation or spectral shifts .

- Key metrics : Quantify free TA release (indicative of dissociation) using isotope dilution assays .

Table 1: Stability Conditions from Literature

| Condition | Source Recommendation | Key Findings | Reference |

|---|---|---|---|

| Short-term storage | 2–8°C, dark | Minimal degradation over 30 days | |

| Long-term storage | -20°C, dark | Stable for >6 months; avoid freeze-thaw |

Q. Basic: What analytical techniques are validated for quantifying TA-Cu in biological matrices?

Methodological Answer:

- Sample preparation : Convert TA-Cu to free TA using acid hydrolysis (e.g., 0.1 M HCl), followed by solid-phase extraction .

- Quantification methods :

- HPLC-ESI-MS/MS : Offers high sensitivity (LOD ~0.1 µg/mL) and specificity for TA and its derivatives .

- Stable isotope dilution assay : Uses [¹³C₆,¹⁵N]-TA as an internal standard to correct for matrix effects .

- UV spectroscopy : Relies on TA’s absorbance at 280 nm but requires prior separation from interfering compounds .

Q. Basic: What is the proposed mechanism of TA-Cu’s antitumor activity?

Methodological Answer:

TA-Cu inhibits eukaryotic protein synthesis by:

- Binding to ribosomes : Blocks elongation factors, disrupting translation (demonstrated in fibroblasts and murine models) .

- Reactive oxygen species (ROS) modulation : Chelated copper may catalyze Fenton reactions, inducing oxidative stress in tumor cells .

- Experimental validation :

Q. Advanced: How does metal complexation influence TA-Cu’s bioactivity and stability?

Methodological Answer:

- Enhanced stability : Copper chelation reduces TA’s susceptibility to hydrolysis, confirmed by comparing half-lives of free TA vs. TA-Cu in PBS .

- Bioactivity modulation :

- Metal specificity : Test TA complexes with Fe³⁺, Ni²⁺, or Mg²⁺ to identify activity trends linked to metal ion redox potential .

Q. Advanced: How to design experiments investigating TA-Cu’s inhibition of protein synthesis?

Methodological Answer:

- In vitro models :

- In vivo models :

- Controls : Include free TA, copper salts, and chelators (e.g., EDTA) to isolate Cu’s role .

Q. Advanced: How to resolve contradictions in recommended storage conditions across studies?

Methodological Answer:

- Comparative stability testing :

- Identify critical factors :

- Publish protocols : Standardize reporting of storage conditions, including container type (e.g., amber glass vs. plastic) and humidity control .

Q. Advanced: What methodological considerations are critical when studying TA-Cu’s genotoxic potential?

Methodological Answer:

Properties

Molecular Formula |

C20H28CuN2O6 |

|---|---|

Molecular Weight |

456.0 g/mol |

IUPAC Name |

copper;(2S)-4-acetyl-2-[(2S)-butan-2-yl]-5-oxo-1,2-dihydropyrrol-3-olate |

InChI |

InChI=1S/2C10H15NO3.Cu/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h2*5,8,13H,4H2,1-3H3,(H,11,14);/q;;+2/p-2/t2*5-,8-;/m00./s1 |

InChI Key |

IAHMFKOQYRRWFU-BDDFVKGKSA-L |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)[O-].CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)[O-].[Cu+2] |

Canonical SMILES |

CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.